molecular formula C11H21N3O5S B046201 Carbocysteine-lysine CAS No. 82951-55-1

Carbocysteine-lysine

Numéro de catalogue B046201
Numéro CAS: 82951-55-1
Poids moléculaire: 307.37 g/mol
Clé InChI: ZXFWVUHYOBPQHY-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbocysteine-lysine, also known as Carbocisteine, is a mucolytic drug that reduces the viscosity of sputum . It is used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis by allowing the sufferer to bring up sputum more easily . It is a thioether derivative of the amino acid L-cysteine .


Synthesis Analysis

Carbocisteine is produced by alkylation of cysteine with chloroacetic acid .


Molecular Structure Analysis

Carbocysteine-lysine has a molecular formula of C11H23N3O6S . It contains 40 bonds in total, including 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 sulfide .


Chemical Reactions Analysis

Carbocysteine-lysine is well-absorbed when taken orally . It is excreted in the urine as unchanged drug and metabolites .


Physical And Chemical Properties Analysis

Carbocysteine-lysine has a water solubility of 21.6 mg/mL . It has a logP of -3.2 according to ALOGPS and -3.3 according to Chemaxon . Its pKa (Strongest Acidic) is 1.84 and pKa (Strongest Basic) is 9.14 .

Applications De Recherche Scientifique

Application in COVID-19 Therapy

Specific Scientific Field

This application falls under the field of Virology and Pharmacology .

Summary of the Application

Carbocysteine has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus. It interferes with upper airway ciliary motility, the first site of SARS-CoV-2 infection, leading to more effective mucus clearance and potential containment of viral spread towards the lower airway .

Methods of Application

The method of application involves the administration of Carbocysteine as part of a treatment regimen for COVID-19. It is used in combination with other agents such as monoclonal antibodies, antivirals, non-steroidal anti-inflammatory agents, and inhaled corticosteroids .

Results or Outcomes

Positive effects, in terms of limiting superimposed bacterial infection and reducing oxidative stress, have been documented in COPD patients .

Application in COPD Treatment

Specific Scientific Field

This application falls under the field of Pulmonology and Pharmacology .

Summary of the Application

Carbocysteine lysine salt has been used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) to reduce the frequency of exacerbations .

Methods of Application

The method of application involves the administration of a single dose of carbocysteine lysine salt (2.7 g once a day) in addition to background therapy with or without inhaled steroids .

Results or Outcomes

In a total of 155 evaluable patients, the addition of a single dose of carbocysteine lysine salt to background therapy determines a statistically significant reduction of the average number of exacerbations vs. the number observed in the previous year (from 1.97±0.10 to 1.03±0.11; p<0.01), irrespective of treatment with or without inhaled steroids .

Application in Upper Respiratory Tract Infections (URIs)

Specific Scientific Field

This application falls under the field of Otolaryngology and Pharmacology .

Summary of the Application

Carbocysteine lysine salt has been used in the treatment of upper respiratory tract infections (URIs) to reduce the frequency and severity of cough .

Methods of Application

The method of application involves the administration of Carbocysteine lysine salt as part of a cough syrup .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Application in Asthma Treatment

Summary of the Application

Carbocysteine has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways in asthmatic mice .

Methods of Application

The method of application involves the administration of Carbocysteine as part of a treatment regimen for asthma .

Results or Outcomes

Application in Cough Syrup

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Carbocysteine lysine salt has been used in the formulation of cough syrups .

Results or Outcomes

Application in Reducing Exacerbations in COPD

Summary of the Application

Carbocysteine has been shown to reduce the frequency of exacerbations in COPD patients .

Methods of Application

The method of application involves the administration of Carbocysteine as part of a treatment regimen for COPD .

Results or Outcomes

Application in Anti-Inflammatory Activity

Specific Scientific Field

This application falls under the field of Pharmacology and Immunology .

Summary of the Application

Carbocysteine has been shown to exert anti-inflammatory activity .

Methods of Application

The method of application involves the administration of Carbocysteine as part of a treatment regimen for inflammatory conditions .

Results or Outcomes

The use of Carbocysteine in patients represents a well-tolerated treatment with a favorable safety profile, and might contribute to a better quality of life for patients suffering from serious illnesses .

Application in Improving Steroid Responsiveness

Summary of the Application

Carbocysteine has been shown to improve steroid responsiveness .

Methods of Application

The method of application involves the administration of Carbocysteine as part of a treatment regimen for conditions that require steroid therapy .

Results or Outcomes

Application in Modulating Mucins and Ciliary Functions

Summary of the Application

Carbocysteine is able to modulate mucins and ciliary functions .

Methods of Application

The method of application involves the administration of Carbocysteine as part of a treatment regimen for conditions that affect the respiratory system .

Orientations Futures

Carbocysteine-lysine has shown promise in the treatment of COPD patients, contributing to a better quality of life for patients suffering from this serious illness . It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also improves steroid responsiveness and exerts anti-inflammatory activity .

Propriétés

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFWVUHYOBPQHY-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003022
Record name N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbocysteine-lysine

CAS RN

82951-55-1
Record name L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82951-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbocysteine-lysine
Reactant of Route 2
Reactant of Route 2
Carbocysteine-lysine
Reactant of Route 3
Reactant of Route 3
Carbocysteine-lysine
Reactant of Route 4
Reactant of Route 4
Carbocysteine-lysine
Reactant of Route 5
Reactant of Route 5
Carbocysteine-lysine
Reactant of Route 6
Carbocysteine-lysine

Citations

For This Compound
347
Citations
GE Carpagnano, O Resta, MP Foschino-Barbaro… - European journal of …, 2004 - Elsevier
Chronic obstructive pulmonary disease (COPD) is characterized by an airways inflammation and by an enhanced generation of reactive oxygen species. The aim of our study was to …
Number of citations: 143 www.sciencedirect.com
L Allegra, CI Cordaro, C Grassi - Respiration, 1996 - karger.com
Prevention of Acute Exacerbations of Chronic Obstructive Bronchitis with Carbocysteine Lysine … Abstract Carbocysteine lysine salt The efficacy and safety of carbocysteine lysine salt …
Number of citations: 104 karger.com
C Asti, G Melillo, GF Caselli, L Daffonchio… - Pharmacological …, 1995 - Elsevier
We investigated the possible effects of the mucoactive drug Carbocysteine lysine salt monohydrate (CLS.H 2 O) on experimentally-induced airway inflammation and …
Number of citations: 47 www.sciencedirect.com
G Paone, L Lanata, F Saibene, S Toti… - European Review for …, 2019 - europeanreview.org
… In our study, we used carbocysteine lysine salt at a dosage of 2.7 g/day for 12 months; our results demonstrated that the regular use of carbocysteine lysine salt was effective into …
Number of citations: 4 europeanreview.org
G Caramia, R Gagliardini, E Ruffini… - Journal of …, 1995 - journals.sagepub.com
The effectiveness of carbocysteine lysine salt monohydrate (SCMC-Lys) and ambroxol hydrochloride (ABX) in the management of respiratory impairment was compared in a single-blind…
Number of citations: 19 journals.sagepub.com
PC Braga, L Allegra, C Rampoldi, A Ornaghi, G Beghi - Respiration, 1990 - karger.com
… of 2.7 g (sachet) of carbocysteine-lysine (evening meal), and on the 4th and 8th days after the end of treatment versus placebo. In the group treated with carbocysteine-lysine, there were …
Number of citations: 57 karger.com
G Meyer, S Doppierio, L Daffonchio, D Cremaschi - FEBS letters, 1997 - Elsevier
S-Carbocysteine-lysine salt monohydrate (S-CMC-Lys) has been shown to open a Cl − channel in the trachea, thus aiding fluid secretion. The aim of this study was to characterize the …
Number of citations: 13 www.sciencedirect.com
F Saibene, G Paone, L Lanata, RD Colli, G Puglisi - Chest, 2016 - journal.chestnet.org
… Carbocysteine lysine salt (CLS) is a mucoactive drug with mucoregulatory, anti-inflammatory, antioxidative effects and could also restore steroid sensitivity, offering promise for treatment…
Number of citations: 0 journal.chestnet.org
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… Enrolled patients were treated with daily administration of 2.7 g/day carbocysteine lysine salt equivalent to 1.5 g/day carbocysteine (1 packet of granules for oral solution/day). The …
Number of citations: 14 www.sciencedirect.com
A Macciò, C Madeddu, F Panzone… - Expert opinion on …, 2009 - Taylor & Francis
… compounds (including carbocysteine lysine salt 2.7 g/day … cysteine-derivative compound, carbocysteine lysine salt, in a … combination regimen including carbocysteine lysine salt 2.7 g…
Number of citations: 79 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.